molecular formula C10H8O2 B165439 2,3-Dihydroxynaphthalene CAS No. 92-44-4

2,3-Dihydroxynaphthalene

Cat. No. B165439
CAS RN: 92-44-4
M. Wt: 160.17 g/mol
InChI Key: JRNGUTKWMSBIBF-UHFFFAOYSA-N
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Description

2,3-Dihydroxynaphthalene is a polyhydroxy phenol. It is an aromatic dihydroxy compound having hydroxyl groups at ortho positions .


Synthesis Analysis

2,3-Dihydroxynaphthalene is prepared by caustic fusion of 3-hydroxynaphthalene-2,6-disulfonic acid followed by treatment with dilute sulfuric acid under pressure, or by acid desulfonation of 2,3-dihydroxynaphthalene-6-sulfonic acid .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxynaphthalene is C10H8O2 . It is an aromatic dihydroxy compound having hydroxyl groups at ortho positions .


Chemical Reactions Analysis

2,3-Dihydroxynaphthalene has been used as a photocatalyst for the oxidation of 2,3-dihydroxynaphthalene. The main product has been proved to be 1,2-benzenedicarboxylic acid with the highest conversion rate of 91% .


Physical And Chemical Properties Analysis

2,3-Dihydroxynaphthalene is a solid substance . Its molecular weight is 160.17 .

Scientific Research Applications

Synthesis of Aromatic Polyamides

2,3-Dihydroxynaphthalene is used as a reagent in the synthesis of aromatic polyamides. Aromatic polyamides are known for their thermal stability and are used in various high-performance materials .

Construction of Crown Ethers

This compound serves as a building block in the construction of crown ethers. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups .

Formation of W(VI) Complexes

It acts as a reagent for the formation of tungsten(VI) complexes. These complexes have various applications in catalysis and materials science .

Synthesis of Sulfonic Acids

2,3-Dihydroxynaphthalene is utilized in the synthesis of sulfonic acids, which are precursors to sulfonate salts and detergents .

Surface Modification of Nanocrystalline TiO2 Particles

It is used as a fused ring catecholate type ligand for the surface modification of nanocrystalline TiO2 particles. This modification can enhance the photocatalytic properties of TiO2 .

Photocatalysis for Oxidation Reactions

The compound has been used as a substrate in photocatalysis experiments, leading to the oxidation of 2,3-dihydroxynaphthalene to products like 1,2-benzenedicarboxylic acid with high conversion rates .

Mechanism of Action

Target of Action

2,3-Dihydroxynaphthalene (2,3-DHN), also known as Naphthalene-2,3-diol, is a polyhydroxy phenol . It is an aromatic dihydroxy compound having hydroxyl groups at ortho positions It is used in making dyes, pigments, fluorescent whiteners, tanning agents, antioxidants, and antiseptics .

Mode of Action

The mode of action of 2,3-DHN involves its interaction with various chemical reactions. For instance, it reacts with molybdenum (VI) complexes . It also participates in the asymmetric oxidative coupling polymerization using the Cu (I)-bisoxazoline complex as a catalyst . This reaction affords poly (2,3-dihydroxy-1,4-naphthylene), having a continuous 1,1′-bi-2-naphthol main chain structure . Another reaction involves the nitrodisplacement between nitrophthalodinitriles and 2,3-DHN .

Biochemical Pathways

One study highlights the role of 2,3-dhn in the microbial degradation of naphthalene and substituted naphthalenes . In this process, a ring-cleaving dioxygenase, 1,2-dihydroxynaphthalene dioxygenase (12DHNDO), converts 1,2-dihydroxynaphthalene to 2-hydroxychromene-2-carboxylic acid . An enzymatic cis-trans isomerization forms trans-o-hydroxybenzylidene pyruvate, which gets cleaved by a hydratase-aldolase to salicylaldehyde and pyruvate .

Pharmacokinetics

It is known that the compound has a melting point of 161-165 °c .

Result of Action

The result of the action of 2,3-DHN is the production of various compounds through chemical reactions. For instance, it can be used to construct dinaphtho [2,1-b;2′,3′-d]furan-6-ol, via a dehydration reaction in the presence of strong acid . It can also serve as a fused ring catecholate type ligand for the surface modification of nanocrystalline TiO2 particles .

Action Environment

The action environment of 2,3-DHN can influence its action, efficacy, and stability. It is known that the compound should be stored below +30°C .

Safety and Hazards

2,3-Dihydroxynaphthalene causes serious eye irritation, is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

2,3-Dihydroxynaphthalene has been used as a photocatalyst for the oxidation of 2,3-dihydroxynaphthalene . It should be stored in cool, dry conditions in well-sealed containers .

Relevant Papers A series of water-soluble sulfonated porphyrins have been synthesized and characterized by 1 H NMR, IR, UV-Vis, fluorescence, and MS. These porphyrins have been used as photocatalysts for the oxidation of 2,3-dihydroxynaphthalene . Another paper presents a non-exhaustive review on the complex forming ability of 2,3-Dihydroxynaphthalene vis-à-vis those of its other counterparts, with special reference to its analytical applications .

properties

IUPAC Name

naphthalene-2,3-diol
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InChI

InChI=1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
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InChI Key

JRNGUTKWMSBIBF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)O
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Molecular Formula

C10H8O2
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DSSTOX Substance ID

DTXSID2043903
Record name 2,3-Dihydroxynaphthalene
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Molecular Weight

160.17 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2,3-Dihydroxynaphthalene
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Vapor Pressure

0.00000715 [mmHg]
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Product Name

2,3-Dihydroxynaphthalene

CAS RN

92-44-4
Record name 2,3-Dihydroxynaphthalene
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Synthesis routes and methods I

Procedure details

As a demonstrative example, a cocrystal comprising a neutral API is described in this example. Cocrystals of nabumetone (a neutral API) and 2,3-naphthalenediol were prepared as follows. A 4.01 g sample of 2,3-naphthalenediol and 5.7 g of nabumetone were dissolved in 50 mL of nitromethane with heating. A solid was formed as the solution cooled and was allowed to stand overnight. The solid was filtered from the remaining solvent and dried in the air to yield 6.61 g (68%) of nabumetone:2,3-naphthalenediol (1:1) cocrystal.
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Synthesis routes and methods II

Procedure details

bis-phenols such as 2,2-bis(p-hydroxyphenyl)propane and bis-(p-hydroxyphenyl)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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